molecular formula C12H17NO B8012121 2-(1-Benzyl-azetidin-2-yl)-ethanol

2-(1-Benzyl-azetidin-2-yl)-ethanol

Cat. No.: B8012121
M. Wt: 191.27 g/mol
InChI Key: TZFBCGNKWVKKQZ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-azetidin-2-yl)-ethanol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring and an ethanol group attached to the second carbon of the ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-azetidin-2-yl)-ethanol typically involves the reaction of azetidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting benzylated azetidine is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation instead of stoichiometric reducing agents can also be employed to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-azetidin-2-yl)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl group can be hydrogenated to form the corresponding azetidine derivative without the benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Benzyl azetidine-2-carboxylic acid.

    Reduction: 2-(Azetidin-2-yl)-ethanol.

    Substitution: 2-(1-Benzyl-azetidin-2-yl)-ethyl chloride or bromide.

Scientific Research Applications

2-(1-Benzyl-azetidin-2-yl)-ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-azetidin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(1-Benzyl-azetidin-2-yl)-ethanol can be compared with other similar compounds, such as:

    2-(1-Benzyl-azetidin-2-yl)-acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.

    1-Benzyl-azetidine: Lacks the ethanol group, making it less polar and potentially less reactive.

    2-(1-Phenyl-azetidin-2-yl)-ethanol: Has a phenyl group instead of a benzyl group, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(1-benzylazetidin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBCGNKWVKKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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